REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([CH:9]=1)[CH:7]=[O:8].[CH3:11][C:12]([SH:15])([CH3:14])[CH3:13].C([O-])([O-])=O.[K+].[K+].O>CC(O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([S:15][C:12]([CH3:14])([CH3:13])[CH3:11])=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:2.3.4|
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Name
|
|
Quantity
|
4.06 g
|
Type
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reactant
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)F
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Name
|
|
Quantity
|
2.26 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S
|
Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed (3% EtOAc/Haptanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)SC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.97 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |